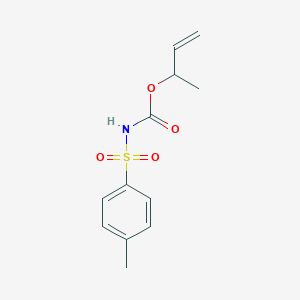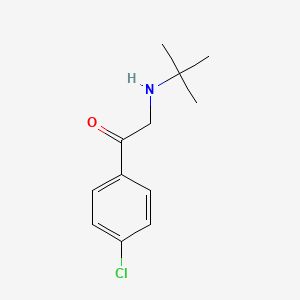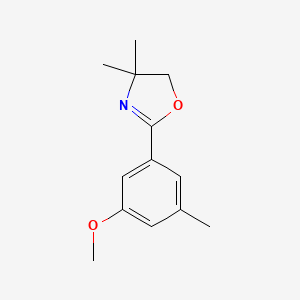
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is an organic compound with the molecular formula C10H17I. It is a derivative of cyclohexene, where one hydrogen atom is replaced by an iodine atom and another hydrogen atom is replaced by a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- typically involves the iodination of 4-(1,1-dimethylethyl)cyclohexene. One common method is the reaction of 4-(1,1-dimethylethyl)cyclohexene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 4-(1,1-dimethylethyl)cyclohexene and iodine into the reactor, where they react in the presence of a catalyst. The product is then purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-(1,1-dimethylethyl)cyclohexene derivatives with different functional groups.
Oxidation Reactions: Products include 4-(1,1-dimethylethyl)cyclohexanol and 4-(1,1-dimethylethyl)cyclohexanone.
Reduction Reactions: The major product is 4-(1,1-dimethylethyl)cyclohexane.
Applications De Recherche Scientifique
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene, 4-(1,1-dimethylethyl)-: This compound lacks the iodine atom and has different reactivity and applications.
Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound has a hydroxyl group instead of an iodine atom, leading to different chemical properties and uses.
Cyclohexanone, 4-(1,1-dimethylethyl)-: This compound has a carbonyl group, which significantly alters its reactivity compared to the iodo derivative.
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-1-iodo- is unique due to the presence of both the iodine atom and the tert-butyl group. The iodine atom provides unique reactivity, while the tert-butyl group offers steric hindrance, making this compound valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
96133-27-6 |
|---|---|
Formule moléculaire |
C10H17I |
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
4-tert-butyl-1-iodocyclohexene |
InChI |
InChI=1S/C10H17I/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |
Clé InChI |
PUZGGTWKBHVCRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)


![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)



